(S)-(2-((3-(4-((4-([1,1'-Biphenyl]-4-yl)thiazol-2-yl)amino)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidin-1-yl) (amino)methaniminium
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Overview
Description
- SLC4101431 is a potent inhibitor of sphingosine kinase 2 (SphK2) with a Ki value of 90 nM .
- Sphingosine kinases are enzymes involved in the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a bioactive lipid mediator.
- S1P plays critical roles in cell signaling, inflammation, immune responses, and vascular function.
Preparation Methods
- Synthetic routes for SLC4101431 are not widely documented in the literature.
- industrial production methods likely involve chemical synthesis, purification, and formulation.
- Specific reaction conditions and intermediates remain proprietary.
Chemical Reactions Analysis
- SLC4101431 may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions are not explicitly reported.
- Major products formed from these reactions are not well-documented.
Scientific Research Applications
- SLC4101431 has potential applications in various fields:
Chemistry: As a tool compound for studying sphingolipid metabolism and SphK2 function.
Biology: Investigating SphK2’s role in cell survival, migration, and immune responses.
Medicine: Exploring its therapeutic potential in cancer, inflammation, and autoimmune diseases.
Industry: Developing SphK2-targeted drugs or diagnostics.
Mechanism of Action
- SLC4101431 inhibits SphK2, reducing S1P production.
- Molecular targets: SphK2 isoform.
- Pathways involved: S1P signaling, cell survival, and immune regulation.
Comparison with Similar Compounds
- SLC4101431’s uniqueness lies in its high selectivity for SphK2 (approximately 100-fold selectivity over SphK1) .
- Similar compounds include other SphK inhibitors (e.g., ABC294640, SKI-II) and modulators of sphingolipid metabolism.
Properties
Molecular Formula |
C29H27N7OS |
---|---|
Molecular Weight |
521.6 g/mol |
IUPAC Name |
(2S)-2-[[3-[4-[[4-(4-phenylphenyl)-1,3-thiazol-2-yl]amino]phenyl]-1,2,4-oxadiazol-5-yl]methyl]pyrrolidine-1-carboximidamide |
InChI |
InChI=1S/C29H27N7OS/c30-28(31)36-16-4-7-24(36)17-26-34-27(35-37-26)22-12-14-23(15-13-22)32-29-33-25(18-38-29)21-10-8-20(9-11-21)19-5-2-1-3-6-19/h1-3,5-6,8-15,18,24H,4,7,16-17H2,(H3,30,31)(H,32,33)/t24-/m0/s1 |
InChI Key |
PDCYPMBTPMGZDZ-DEOSSOPVSA-N |
SMILES |
NC(N1CCC[C@H]1CC2=NC(C3=CC=C(NC4=NC(C5=CC=C(C6=CC=CC=C6)C=C5)=CS4)C=C3)=NO2)=[NH2+].[Cl-] |
Isomeric SMILES |
C1C[C@H](N(C1)C(=N)N)CC2=NC(=NO2)C3=CC=C(C=C3)NC4=NC(=CS4)C5=CC=C(C=C5)C6=CC=CC=C6 |
Canonical SMILES |
C1CC(N(C1)C(=N)N)CC2=NC(=NO2)C3=CC=C(C=C3)NC4=NC(=CS4)C5=CC=C(C=C5)C6=CC=CC=C6 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SLC4101431; SLC-4101431; SLC 4101431. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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